molecular formula C10H10F2O3 B15359523 Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

Cat. No.: B15359523
M. Wt: 216.18 g/mol
InChI Key: MIJBULIEWGHNBE-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, featuring both methoxy and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate typically involves the esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2,3-difluoro-5-methoxy-4-methylbenzoic acid.

    Reduction: 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-difluoro-4-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and applications.

    Methyl 2,3-difluoro-5-methylbenzoate: Lacks the methoxy group, potentially altering its chemical properties.

    Methyl 2,3-difluoro-5-methoxybenzoate: Lacks the methyl group, which may influence its biological activity.

Uniqueness

Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is unique due to the combination of methoxy, difluoromethyl, and methyl groups on the benzoate scaffold. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2,3-difluoro-5-methoxy-4-methylbenzoate

InChI

InChI=1S/C10H10F2O3/c1-5-7(14-2)4-6(10(13)15-3)9(12)8(5)11/h4H,1-3H3

InChI Key

MIJBULIEWGHNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)OC)OC

Origin of Product

United States

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